molecular formula C17H19NO5S2 B4052455 3-[(5E)-5-(3-methoxy-2-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5E)-5-(3-methoxy-2-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B4052455
M. Wt: 381.5 g/mol
InChI Key: AVVAFTMFHXCARS-JLHYYAGUSA-N
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Description

3-[(5E)-5-(3-methoxy-2-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a useful research compound. Its molecular formula is C17H19NO5S2 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[5-(3-methoxy-2-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is 381.07046505 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, including a compound closely related to the one , has been successfully carried out, showcasing the potential of these compounds in generating a wide range of biologically active molecules. The characterization of these compounds was achieved through chromatographic, spectrometric methods, and elemental analysis, highlighting their structural integrity and potential for further development (Alhameed et al., 2019).

Antimicrobial and Antifungal Activity

  • The antimicrobial and antifungal properties of rhodanine-3-acetic acid derivatives have been extensively studied, revealing their potential as potent antimicrobial agents against a variety of bacterial and fungal pathogens. These studies have identified several compounds with significant activity against Gram-positive and Gram-negative bacteria, as well as fungi, offering promising leads for the development of new antimicrobial therapies (Krátký et al., 2017).

Anticancer Activity

  • A series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with varying moieties have been synthesized and tested against different cancer cell lines, showing significant antiproliferative effects. These results suggest the potential application of these compounds in cancer treatment, with some derivatives exhibiting activity comparable to or exceeding that of reference drugs (Božić et al., 2017).

Aldose and Aldehyde Reductase Inhibitory Activity

  • Derivatives of rhodanine-3-acetic acid have shown inhibitory activity against aldose and aldehyde reductase enzymes, which are implicated in diabetic complications. These findings point to the potential use of these compounds in the management and treatment of diabetic complications, highlighting their therapeutic value (Bacha et al., 2021).

Photovoltaic and Optoelectronic Applications

  • The exploration of triazatruxene-based donor materials, structurally modified with acceptor moieties such as rhodanine-3-acetic acid, for organic solar cells has been conducted. This research demonstrates the potential of these derivatives in improving the efficiency of photovoltaic compounds, offering insights into their use in modern hi-tech applications like organic solar cells (Khan et al., 2019).

Properties

IUPAC Name

3-[(5E)-5-[(3-methoxy-2-propoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S2/c1-3-9-23-15-11(5-4-6-12(15)22-2)10-13-16(21)18(17(24)25-13)8-7-14(19)20/h4-6,10H,3,7-9H2,1-2H3,(H,19,20)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVAFTMFHXCARS-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1OC)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=CC=C1OC)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(5E)-5-(3-methoxy-2-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[(5E)-5-(3-methoxy-2-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Reactant of Route 3
3-[(5E)-5-(3-methoxy-2-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Reactant of Route 4
3-[(5E)-5-(3-methoxy-2-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Reactant of Route 5
3-[(5E)-5-(3-methoxy-2-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-[(5E)-5-(3-methoxy-2-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

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